N-(4-Methoxybenzylidene)-4-fluoroaniline

Catalog No.
S1892350
CAS No.
3381-48-4
M.F
C14H12FNO
M. Wt
229.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxybenzylidene)-4-fluoroaniline

CAS Number

3381-48-4

Product Name

N-(4-Methoxybenzylidene)-4-fluoroaniline

IUPAC Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

InChI

InChI=1S/C14H12FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3

InChI Key

ZICFPEHQRZAFBZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F

N-(4-Methoxybenzylidene)-4-fluoroaniline is an organic compound with the molecular formula C₁₄H₁₂FNO. It features a methoxy group and a fluorine atom attached to a benzene ring, contributing to its unique chemical properties. The compound is classified under the category of aromatic amines and is characterized by its distinct structural features, including a methoxybenzylidene moiety and a fluorinated aniline structure .

There is no current scientific research available on the specific mechanism of action of N-(4-Methoxybenzylidene)-4-fluoroaniline.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures.
Typical for aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The presence of the methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. This can lead to further substitution reactions at the ortho or para positions.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, forming larger molecules.
  • Reduction Reactions: The nitro or other reducible groups in similar compounds can be reduced to form amines, which may also apply here depending on substitution patterns.

Research indicates that N-(4-Methoxybenzylidene)-4-fluoroaniline exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.
  • Anticancer Activity: Preliminary investigations have shown that similar compounds can inhibit cancer cell proliferation, suggesting potential applications in oncology .

Synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline typically involves the following methods:

  • Condensation Reaction: The compound can be synthesized through the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst.
  • Reflux Method: The reaction mixture is often refluxed to enhance the reaction rate and yield.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products .

N-(4-Methoxybenzylidene)-4-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it serves as a lead compound for drug development.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may allow it to be used in developing new materials or coatings.

Interaction studies involving N-(4-Methoxybenzylidene)-4-fluoroaniline focus on its behavior in biological systems and its interactions with various biological targets. These studies are essential for understanding its mechanism of action and potential side effects:

  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its pharmacokinetics and efficacy.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells can help assess its potential therapeutic applications .

Several compounds share structural similarities with N-(4-Methoxybenzylidene)-4-fluoroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
N-(4-Bromobenzylidene)-4-fluoroanilineSimilar benzylidene structure with bromine instead of methoxyPotentially different reactivity due to bromine
N-(4-Methoxymethylbenzylidene)-4-fluoroanilineContains a methoxymethyl group instead of methoxyMay exhibit different solubility and stability
N-(4-Chlorobenzylidene)-4-fluoroanilineChlorine substituent on benzylideneDifferent electronic properties affecting reactivity
N-(4-Ethoxybenzylidene)-4-fluoroanilineEthoxy group replacing methoxyVariations in biological activity

Uniqueness

N-(4-Methoxybenzylidene)-4-fluoroaniline stands out due to its specific combination of functional groups (methoxy and fluoro), which may enhance its biological activity compared to similar compounds. The methoxy group not only influences its electronic properties but also affects solubility and reactivity, making it a valuable candidate for further research in medicinal chemistry .

N-(4-Methoxybenzylidene)-4-fluoroaniline is an aromatic Schiff base characterized by the presence of a methoxy-substituted benzylidene group and a fluorine atom on the aniline ring. Its systematic IUPAC name is N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine, reflecting its imine functionality (C=N) and substituent positions.

Table 1: Key Chemical and Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₁₂FNO
Molecular Weight229.25 g/mol
SMILESCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
InChI KeyZICFPEHQRZAFBZ-UHFFFAOYSA-N
Melting Point65–69°C

The compound’s structure comprises two benzene rings connected via a methanimine (C=N) bond. The fluorine atom at the para position of the aniline ring and the methoxy group at the para position of the benzylidene moiety influence its electronic and steric properties.

Historical Context in Schiff Base Chemistry

Schiff bases, first described by Hugo Schiff in 1864, are imine derivatives formed via the condensation of primary amines with aldehydes or ketones. N-(4-Methoxybenzylidene)-4-fluoroaniline belongs to this class, synthesized through the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde.

Table 2: Evolution of Schiff Base Chemistry

EraKey DevelopmentRelevance to the Compound
1864Schiff’s foundational work on imine synthesisEstablished the Schiff base framework
20th C.Use in coordination chemistry (e.g., metal complexes)Precursor to modern ligand design
21st C.Microwave-assisted synthesis and bioactivity studiesEnabled scalable production and biological screening

The compound’s synthesis aligns with traditional Schiff base protocols, though modern methods like microwave irradiation have optimized reaction efficiency. Its fluorinated and methoxylated substituents enhance its stability and reactivity compared to non-substituted analogs.

Role in Modern Organic and Coordination Chemistry

N-(4-Methoxybenzylidene)-4-fluoroaniline serves as a versatile intermediate in organic synthesis and a ligand in coordination chemistry.

Coordination Chemistry Applications

Schiff bases are widely employed as ligands in metal complexes due to their nitrogen donor atoms and π-acceptor properties. The compound’s imine nitrogen and aromatic rings enable coordination with transition metals, forming stable octahedral complexes. For example:

  • Manganese(II) and Copper(II) Complexes: These exhibit octahedral geometries with water molecules as ancillary ligands, as demonstrated in studies with similar Schiff bases.
  • Potential Catalytic Roles: Fluorinated Schiff base complexes may enhance catalytic activity in oxidation or reduction reactions due to the electron-withdrawing fluorine atom.

Table 3: Representative Metal Complexes of Schiff Bases

Metal IonCoordination GeometryApplicationsSource
Mn(II)OctahedralMagnetic materials, catalysis
Cu(II)Square planar/pseudo-octahedralAntimicrobial agents, catalysis
Zn(II)TetrahedralEnzyme inhibition, materials science

Biological and Medicinal Applications

Schiff bases are screened for antimicrobial, anticancer, and enzyme-inhibitory activities. While direct studies on N-(4-Methoxybenzylidene)-4-fluoroaniline are limited, analogous compounds exhibit:

  • Antibacterial Activity: Fluorinated Schiff bases show efficacy against Proteus mirabilis and Staphylococcus aureus.
  • Carbonic Anhydrase Inhibition: Methoxy-substituted derivatives inhibit human carbonic anhydrase isoforms (hCA I/II), suggesting potential in drug design.

Table 4: Biological Activity of Related Schiff Bases

TargetActivity (MIC/IC₅₀)Example CompoundSource
P. mirabilis0.0098 mg/mL5-Chlorosalicylaldehyde derivatives
hCA II8.5 μMN-4-Methoxybenzylidene-4-fluoroaniline analogs
E. coli0.060 μg/mLDisalicylic acid Schiff base hybrids

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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